molecular formula C35H33N5O4S B611454 2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid CAS No. 176915-07-4

2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid

Cat. No. B611454
M. Wt: 619.74
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

TP-680 is a new cholecystokininA receptor antagonist.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine, similar to the compound , have shown antimicrobial activity. Specifically, studies involving the synthesis of new pyridine derivatives, including those with indole and sulfanyl groups, have revealed variable and modest activity against strains of bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

Derivatives of indole, a component of the compound under discussion, have been synthesized and tested for their potential as anticancer agents. Studies on indole-coumarin hybrids and indole-triazole derivatives indicate that these compounds can inhibit the proliferation of cancer cells, including in human breast adenocarcinoma. These findings highlight the potential for such compounds in cancer therapy (Kamath et al., 2015); (Hamdy et al., 2013).

Antioxidative Stress Properties

A study on a library of 2-[(1H-indol-3-yl)methyl]-5-(alkylthio)-1,3,4-oxadiazoles, which share structural similarities with the compound , demonstrated protective effects against oxidative stress. These compounds showed potential in protecting Friedreich's ataxia fibroblasts against glutathione depletion, indicating possible applications in managing oxidative stress-related disorders (Iškauskienė et al., 2021).

Immunoactive Properties

Compounds structurally related to 2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid, specifically those containing indole-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids, have shown immunoactive properties. Research in this area has focused on synthesizing new compounds that exhibit dose-dependent antiproliferative activity, affecting the spontaneous and mitogen-stimulated proliferation of immune cells (Mirskova et al., 2010).

properties

CAS RN

176915-07-4

Product Name

2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid

Molecular Formula

C35H33N5O4S

Molecular Weight

619.74

IUPAC Name

2-[(2R)-3-[4-[di(phenyl)methyl]piperazin-1-yl]-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C35H33N5O4S/c41-32(29-22-26-14-7-8-16-28(26)37-29)38-30(23-45-33-27(35(43)44)15-9-17-36-33)34(42)40-20-18-39(19-21-40)31(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-17,22,30-31,37H,18-21,23H2,(H,38,41)(H,43,44)/t30-/m0/s1

SMILES

O=C(C1=CC=CN=C1SC[C@H](NC(C(N2)=CC3=C2C=CC=C3)=O)C(N4CCN(C(C5=CC=CC=C5)C6=CC=CC=C6)CC4)=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TP-680;  TP 680;  TP680.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid
Reactant of Route 3
2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid
Reactant of Route 5
2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid
Reactant of Route 6
2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid

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